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Compound of Interest

Compound Name: Tristin

Cat. No.: B171326

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tristearin, the triglyceride of stearic acid, is a ubiquitous substance found in a variety of
vegetable and animal fats. It serves numerous applications in the food, pharmaceutical, and
cosmetic industries as an emulsifier, stabilizer, and lubricant. This in-depth technical guide
provides a comprehensive overview of the safety and toxicity profile of tristearin, drawing from
available scientific literature and regulatory assessments. The information is presented to aid
researchers, scientists, and drug development professionals in evaluating its suitability and
safety in various applications.

Chemical and Physical Properties
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Property Value

Chemical Name Propane-1,2,3-triyl tristearate
Synonyms Glyceryl tristearate, Trioctadecanoin
CAS Number 555-43-1

Molecular Formula Cs7H11006

Molecular Weight 891.48 g/mol

Appearance White, odorless, waxy solid

Melting Point 55-72 °C

Solubilit Insoluble in water; soluble in hot ethanaol,
olubility
chloroform, and benzene

Toxicological Data Summary

The available toxicological data for tristearin consistently indicate a low order of toxicity across
various endpoints. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the
safety of tristearin and concluded it is safe as used in cosmetic formulations[1][2]. Furthermore,
tristearin is listed by the U.S. Food and Drug Administration (FDA) as a substance that is
Generally Recognized as Safe (GRAS) for use in food[3].

Acute Toxicity

Acute toxicity studies in animals demonstrate that tristearin has a very low potential for acute
toxicity when ingested.

Species Route LDso Reference

Rat Oral > 20 g/kg body weight  [4]

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

A typical acute oral toxicity study, such as the one referenced, would follow a protocol similar to
the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Oral
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Toxicity - Acute Toxic Class Method).

» Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12
weeks old, are used. Animals are acclimatized to laboratory conditions for at least 5 days
before the study.

e Housing: Animals are housed in individual cages with controlled temperature, humidity, and a
12-hour light/dark cycle. They have free access to standard laboratory diet and drinking
water.

e Dosing: A limit dose of 2000 mg/kg or 5000 mg/kg is typically used for substances with low
expected toxicity. Tristearin is administered as a single oral dose via gavage. The vehicle
used for administration is an inert substance like corn oil. A control group receives the
vehicle only.

o Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic,
and central nervous system effects), and body weight changes for a period of 14 days post-
dosing.

o Necropsy: At the end of the observation period, all animals are euthanized and subjected to
a gross necropsy to examine for any pathological changes in organs and tissues.

Subchronic and Chronic Toxicity

Information from the Cosmetic Ingredient Review indicates that little to no subchronic or chronic
oral toxicity was observed in animal studies with triglycerides like tristearin, unless the intake
levels were so high that they constituted a significant portion of the caloric intake. Specific long-
term studies with detailed dose-response data for tristearin are not readily available in the
public domain. However, its GRAS status implies a long history of safe use in food.

Genotoxicity

Tristearin has been evaluated for its potential to cause genetic mutations and has been found
to be non-genotoxic.
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Assay Test System Result Reference
Salmonella )

Ames Test ] ] Non-mutagenic [4]
typhimurium

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A
generalized protocol based on OECD Test Guideline 471 would be as follows:

o Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are specifically
designed to detect different types of mutations (frameshift and base-pair substitutions).

o Metabolic Activation: The test is conducted both with and without an exogenous metabolic
activation system (S9 mix), which is a liver homogenate from rats pre-treated with an
enzyme inducer (e.g., Aroclor 1254). This is to mimic the metabolic processes that occur in
mammals.

e Procedure: The test substance (tristearin) at various concentrations is incubated with the
bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a
minimal agar medium that lacks the amino acid required for the growth of the specific
bacterial strain.

o Evaluation: The number of revertant colonies (colonies that have mutated back to a state
where they can synthesize the required amino acid) is counted after a 48-72 hour incubation
period. A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies compared to the negative control.

Carcinogenicity

There is no evidence to suggest that tristearin is carcinogenic. In fact, triglycerides such as
triolein and tricaprylin have been used as vehicles in carcinogenicity testing of other chemicals,
indicating their non-carcinogenic nature. A dedicated long-term carcinogenicity bioassay on
tristearin has not been identified in the reviewed literature.
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Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on tristearin are not detailed in the
readily available literature. However, triglycerides are a major component of the normal diet and
are essential for reproductive health and fetal development. The long history of safe
consumption of fats and oils containing tristearin provides strong evidence for its lack of
reproductive and developmental toxicity.

Metabolism and Signaling Pathways

Tristearin, being a triglyceride, undergoes digestion and metabolism through well-established
pathways for dietary fats. The primary process is enzymatic hydrolysis catalyzed by lipases.

Metabolic Pathway of Tristearin

The metabolic breakdown of tristearin primarily occurs in the small intestine.

Figure 1: Metabolic pathway of tristearin in the small intestine.

Pathway Description: In the lumen of the small intestine, pancreatic lipase hydrolyzes tristearin
into diacylglycerols, monoacylglycerols, free fatty acids (stearic acid), and glycerol. These
breakdown products are then absorbed by the enterocytes (intestinal cells). Inside the
enterocytes, they are re-esterified back into triglycerides and packaged into chylomicrons.
These chylomicrons are then secreted into the lymphatic system and subsequently enter the
bloodstream for transport to various tissues for energy storage or utilization.

Experimental Workflows
General Workflow for a 90-Day Subchronic Oral Toxicity
Study

The following diagram illustrates a typical workflow for a 90-day subchronic oral toxicity study,
which is a standard requirement for assessing the safety of food ingredients and other
chemicals.
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Figure 2: General workflow for a 90-day subchronic oral toxicity study.

Conclusion
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Based on the extensive review of available data, tristearin exhibits a very low order of toxicity. It
is not acutely toxic, is not a skin or eye irritant or sensitizer, and is not genotoxic. Its long history
of use in food and cosmetics, coupled with its well-understood metabolic fate as a simple
triglyceride, supports its safety for a wide range of applications. For drug development
professionals, tristearin can be considered a safe and inert excipient. However, as with any
substance, the final formulation should be assessed for its overall safety profile. Researchers
and scientists can confidently use tristearin in their studies with minimal toxicological concern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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